molecular formula C30H66N4O8S B1213208 Dibutoline sulfate CAS No. 532-49-0

Dibutoline sulfate

Cat. No.: B1213208
CAS No.: 532-49-0
M. Wt: 642.9 g/mol
InChI Key: YRPPIMNBOSCROA-UHFFFAOYSA-L
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Description

Dibutoline sulfate, chemically known as dibutylcarbamate of dimethylethyl-2-hydroxyethyl ammonium sulfate, is an anticholinergic compound. It is chemically related to carbachol but possesses different physical properties and pharmacologic effects. This compound is known for its ability to produce paresis of smooth muscles innervated by the parasympathetic nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutoline sulfate is prepared by treating dibutoline iodide with silver sulfate. The reaction involves the following steps:

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually furnished as a colorless aqueous solution and is extremely hygroscopic .

Chemical Reactions Analysis

Types of Reactions: Dibutoline sulfate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Substitution: It can undergo substitution reactions where the dibutylcarbamate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Dibutoline sulfate has a wide range of scientific research applications:

Mechanism of Action

Dibutoline sulfate exerts its effects by competing physiologically with acetylcholine, a neurotransmitter, and behaving as a parasympatholytic drug. It produces paresis of smooth muscles innervated by the parasympathetic nervous system, simulating the effect of paralysis of the oculomotor nerve. This action is primarily due to its antagonistic effects on the intraocular muscles .

Comparison with Similar Compounds

    Carbachol: Chemically related but has different physical properties and pharmacologic effects.

    Atropine: Similar mode of action but differs in chemical structure and specific applications.

Uniqueness: Dibutoline sulfate is unique in its ability to produce paresis of smooth muscles and its specific antagonistic effects on the intraocular muscles. Unlike carbachol, which is miotic, this compound is mydriatic .

Properties

IUPAC Name

2-(dibutylcarbamoyloxy)ethyl-ethyl-dimethylazanium;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H33N2O2.H2O4S/c2*1-6-9-11-16(12-10-7-2)15(18)19-14-13-17(4,5)8-3;1-5(2,3)4/h2*6-14H2,1-5H3;(H2,1,2,3,4)/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPPIMNBOSCROA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC.CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC.[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H66N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21962-82-3 (Parent)
Record name Dibutoline sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00924737
Record name Bis{2-[(dibutylcarbamoyl)oxy]-N-ethyl-N,N-dimethylethan-1-aminium} sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

642.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532-49-0, 124129-35-7
Record name Dibutoline sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis{2-[(dibutylcarbamoyl)oxy]-N-ethyl-N,N-dimethylethan-1-aminium} sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBUTOLINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W7R63X54A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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